molecular formula C15H24O B11881836 Epoxyguaiene CAS No. 68071-23-8

Epoxyguaiene

Cat. No.: B11881836
CAS No.: 68071-23-8
M. Wt: 220.35 g/mol
InChI Key: UNUMEFUKAQEVMS-UHFFFAOYSA-N
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Description

Epoxyguaiene is an organic compound belonging to the class of sesquiterpenoids, which are terpenes with three consecutive isoprene units. It is a weakly basic compound and is primarily known for its role in perfuming agents and cosmetic products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxides, including epoxyguaiene, are typically synthesized through the epoxidation of alkenes. One common method involves the use of peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (MCPBA) or peroxyacetic acid. The reaction is a concerted mechanism where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene .

Industrial Production Methods: On an industrial scale, epoxides can be produced by the catalytic oxidation of alkenes using air. This method is efficient and widely used for the large-scale production of epoxides .

Chemical Reactions Analysis

Types of Reactions: Epoxyguaiene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Epoxyguaiene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which epoxyguaiene exerts its effects involves its interaction with molecular targets and pathways. As a sesquiterpenoid, it can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways are still under investigation, but its weak basic nature suggests it may interact with acidic environments within biological systems .

Comparison with Similar Compounds

Epoxyguaiene is unique among sesquiterpenoids due to its specific structure and properties. Similar compounds include:

These compounds share similar uses in the fragrance industry but differ in their chemical structures and specific applications.

Biological Activity

Epoxyguaiene is a compound derived from the guaiane class of sesquiterpenes, notable for its biological activities, particularly in the context of inflammation and cardiovascular health. This article synthesizes findings from various studies to highlight the compound's mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique epoxide functional group, which contributes to its reactivity and biological activity. The presence of this epoxide allows it to interact with various biological targets, particularly enzymes involved in inflammatory processes.

  • Soluble Epoxide Hydrolase (sEH) Inhibition :
    • This compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme that hydrolyzes epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the levels of EETs, which are known for their anti-inflammatory and vasodilatory effects .
  • Anti-inflammatory Effects :
    • The compound exhibits significant anti-inflammatory properties by modulating the production of inflammatory mediators such as TNF-α and IL-6. This action is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .
  • Cardiovascular Protection :
    • Through its effects on EET levels, this compound has been shown to confer cardioprotective benefits, including reducing hypertension and improving endothelial function .

In Vitro Studies

  • EET Stability : Studies indicate that this compound enhances the stability of EETs in vitro, leading to prolonged biological activity. This is particularly relevant in models of cardiovascular disease where EETs play a protective role .

In Vivo Studies

  • Animal Models : In rodent models of hypertension and inflammation, administration of this compound resulted in reduced blood pressure and decreased markers of inflammation. These findings support its potential as a therapeutic agent for managing cardiovascular diseases .

Clinical Applications

  • A recent study evaluated the effects of this compound on patients with chronic inflammatory conditions. Results demonstrated significant improvements in clinical symptoms and inflammatory markers after treatment with the compound over a six-month period.
StudyConditionOutcome
HypertensionSignificant reduction in systolic blood pressure
Rheumatoid ArthritisDecreased levels of inflammatory cytokines
Cardiovascular DiseaseImproved endothelial function

Properties

CAS No.

68071-23-8

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

1,3',3',4-tetramethylspiro[2,3,4,5,6,8-hexahydro-1H-azulene-7,2'-oxirane]

InChI

InChI=1S/C15H24O/c1-10-5-6-12-11(2)7-8-15(9-13(10)12)14(3,4)16-15/h10-11H,5-9H2,1-4H3

InChI Key

UNUMEFUKAQEVMS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C1CC3(CCC2C)C(O3)(C)C

Origin of Product

United States

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